molecular formula C19H18F3NO B1327271 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone CAS No. 898773-81-4

2-Piperidinomethyl-3',4',5'-trifluorobenzophenone

Cat. No. B1327271
M. Wt: 333.3 g/mol
InChI Key: DJJJPRHWAAHMBM-UHFFFAOYSA-N
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Description

2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone is a chemical compound with the CAS number 898773-81-4 .


Molecular Structure Analysis

The molecular structure of 2-Piperidinomethyl-3’,4’,5’-trifluorobenzophenone is complex and involves multiple functional groups. The exact structure can be found in various chemical databases .

Scientific Research Applications

1. Application in Crystal Structure Analysis

A study conducted by Li et al. (2005) investigated structures similar to 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone. They examined the molecular structures of related compounds, focusing on their dihedral angles and distances between atoms. These investigations are crucial in understanding the 3D arrangement of molecules, which has implications in materials science and drug design (Li et al., 2005).

2. Role in Anti-Cancer Research

Karayel (2021) explored benzimidazole derivatives, which include structures analogous to 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone. Their research focused on understanding the mechanisms behind the anti-cancer properties of these compounds, using density functional theory and molecular docking. This study is significant for the development of new anticancer drugs (Karayel, 2021).

3. Application in Polymer Science

Allen et al. (1993) researched the role of similar compounds in the stabilization of polyolefins. They studied the effects of different substitutions on 2-hydroxybenzophenone, closely related to 2-Piperidinomethyl-3',4',5'-trifluorobenzophenone, in enhancing the thermal and photooxidative stability of polymeric materials. This research is vital for improving the durability of plastics and other polymeric materials (Allen et al., 1993).

properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-16-10-14(11-17(21)18(16)22)19(24)15-7-3-2-6-13(15)12-23-8-4-1-5-9-23/h2-3,6-7,10-11H,1,4-5,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJJPRHWAAHMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643619
Record name {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinomethyl-3',4',5'-trifluorobenzophenone

CAS RN

898773-81-4
Record name {2-[(Piperidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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